molecular formula C9H10N2 B041236 di(1H-pyrrol-2-yl)methane CAS No. 21211-65-4

di(1H-pyrrol-2-yl)methane

Cat. No.: B041236
CAS No.: 21211-65-4
M. Wt: 146.19 g/mol
InChI Key: PBTPREHATAFBEN-UHFFFAOYSA-N
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Description

Di(1H-pyrrol-2-yl)methane: is an organic compound with the molecular formula C₉H₁₀N₂ It consists of two pyrrole rings connected by a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: Di(1H-pyrrol-2-yl)methane can be synthesized through the condensation of pyrrole with formaldehyde. One common method involves the use of paraformaldehyde and pyrrole in the presence of indium(III) chloride as a catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures (around 55°C) for several hours. After the reaction, the mixture is treated with sodium hydroxide and purified through column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis methods used in research laboratories can be scaled up for industrial applications. The key factors for industrial production would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: Di(1H-pyrrol-2-yl)methane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole rings, leading to the formation of various substituted derivatives.

    Condensation: It can participate in condensation reactions with aldehydes and ketones to form more complex structures.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used in the presence of a catalyst.

    Condensation: Aldehydes or ketones in the presence of acid catalysts like hydrochloric acid or sulfuric acid.

Major Products:

    Oxidation: Oxidized pyrrole derivatives.

    Substitution: Substituted this compound derivatives.

    Condensation: Complex pyrrole-containing structures.

Mechanism of Action

The mechanism of action of di(1H-pyrrol-2-yl)methane and its derivatives involves interactions with various molecular targets and pathways. For instance, its derivatives can interact with enzymes and receptors, leading to biological effects such as antimicrobial activity. The exact molecular targets and pathways depend on the specific derivative and its structure .

Comparison with Similar Compounds

Uniqueness: Di(1H-pyrrol-2-yl)methane is unique due to its simple yet versatile structure, which allows for various chemical modifications and applications. Its ability to undergo multiple types of reactions and form complex derivatives makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

2-(1H-pyrrol-2-ylmethyl)-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-3-8(10-5-1)7-9-4-2-6-11-9/h1-6,10-11H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTPREHATAFBEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)CC2=CC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40175443
Record name Di-2-pyrrolylmethane
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Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21211-65-4
Record name Dipyrrylmethane
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Record name Di-2-pyrrolylmethane
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Record name Di-2-pyrrolylmethane
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Record name 2,2'-Dipyrrolylmethane
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Synthesis routes and methods I

Procedure details

1-Formyldipyrromethane 2 is the key precursor for the porphine synthesis described herein. Formylation of dipyrromethane via Vilsmeier or Grignard reagent mediated syntheses21 results in multiple byproducts, requiring tedious chromatographic separation for the purification of 1-formyldipyrromethane (2). The TLC and 1H NMR analyses of the crude reaction mixture obtained from Vilsmeier formylation of dipyrromethane showed the presence of three components: starting dipyrromethane (3), 1-formyldipyrromethane (2), 1,9-diformyldipyrromethane (4), and an unknown byproduct (tentatively assigned as a 2-formyldipyrromethane) in a ratio of 7:20:4:1. We were able to separate the desired 2 in 46% yield (without using a tin complexation strategy); however, the purification required lengthy column chromatography.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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Yield
46%

Synthesis routes and methods II

Procedure details

The synthesis of the β-substituted EH begins in the same manner as the prior synthesis of β-substituted dipyrromethanes (Balasubramanian, T.; Lindsey, J. S. Tetrahedron 1999, 55, 6771-6784) but employs a number of significant improvements (FIG. 14). The iodophenyl substituted pyrrole (3) is readily prepared from 4-iodobenzaldehyde, monoethyl malonate, and tosylmethylisocyanide. The ethoxycarbonyl group was removed by treatment with NaOH in ethylene glycol at 160° C. to give the 3-(4-iodophenyl)pyrrole (4) in 91% yield as pale brown crystals. It is noteworthy that this single-step decarboxylation is superior to the two-step transformation on similar pyrrole compounds (Pavri, N. R.; Trudell, M. L. J. Org. Chem. 1997, 62, 2649-2651). Vilsmeier-Haack formylation of 4 yielded a mixture of two regioisomers (˜6:1 ratio) which were readily distinguished by 1 H NMR spectroscopy (See Experimental Section). The major isomer was the desired compound (5) and was obtained in pure form by recrystallization in 62% yield. Protection of the pyrrolic nitrogen with the BOC group (Tietze, L. F.; Kettschau, G.; Heitmann, K. Synthesis 1996, 851-857) gave pyrrole 6 in quantitative yield. Reduction to alcohol 7 was achieved by treatment with LiBH4 at low temperature (longer reaction time or higher temperature led to the over-reduced and deprotected compound 2-methyl-3-(4-iodophenyl)pyrrole). Treatment of 7 with excess pyrrole under acidic conditions furnished the β-substituted, mono-protected dipyrromethane 8 in 68% yield. Excess pyrrole is necessary to minimize the formation of the tripyrromethane, while protection of the pyrrolic nitrogen is necessary to facilitate the reaction, avoid self condensation and allow the subsequent selective monoacylation. This methodology afforded the β-substituted dipyrromethane as a single regioisomer, in contrast to earlier methodology which gave a mixture of two regioisomers (Balasubramanian, T.; Lindsey, J. S. Tetrahedron 1999, 55, 6771-6784).
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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reactant
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Name
2-methyl-3-(4-iodophenyl)pyrrole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

meso-(Thiazol-2-yl)dipyrromethane (14). In a foil-covered 250-mL three-necked flask, equipped with a magnetic stirrer and a N2 inlet, was placed 2-thiazolecarboxaldehyde (13, 0.97 g, 8.6 mmol) (Dondoni, A.; Fantin, G.; Fogagnolo, M.; Medici, A.; Pedrini, P. Synthesis 1987, 998–1001), CH2Cl2 (35 mL), and pyrrole (7.2 mL, 104 mmol). The reaction mixture was stirred for 10 min, then TFA (0.26 mL, 3.4 mmol) was added. After a stirring period of 1 h at room temperature, the reaction mixture was transferred to a separatory funnel and washed with saturated aqueous NaHCO3 (50 mL), H2O (50 mL), and brine (50 mL). The organic layer was dried (Na2SO4), filtered and concentrated in vacuo. The residue was dissolved in CH2Cl2 (50 mL), and adsorbed onto silica gel (3 g). Purification by column chromatography (1:1 ether:hexanes) provided dipyrromethane 14 (1.22 g, 62%) as a solid: 1H NMR (300 MHz, CDCl3) δ 5.78 (s, 1H), 6.04 (s, 2H), 6.15 (m, 2H), 6.71 (m, 2H), 7.20 (d, 1H), 7.74 (d, 1H). 8.8: (br s, 1H). 2. 5,15-Bis(4-carbomethoxyphenyl)-10,20-(thiazol-2-yl)porphyrin (15).
[Compound]
Name
(Thiazol-2-yl)dipyrromethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.97 g
Type
reactant
Reaction Step Two
Name
Quantity
0.26 mL
Type
reactant
Reaction Step Three
Quantity
7.2 mL
Type
reactant
Reaction Step Four
Quantity
35 mL
Type
solvent
Reaction Step Four
Yield
62%

Synthesis routes and methods IV

Procedure details

In a foil-covered 250-mL three-necked flask, equipped with a magnetic stirrer and N2 inlet, was placed 5-thiazolecarboxaldehyde (1. 0.88 g, 7.81 mmol) (Dondoni, A.; Fantin, G.; Fogagnolo, M., Medici, A.; Pedrini, P. Synthesis 1987, 998–1001), CH2Cl2 (30 mL), and pyrrole (6 mL, 87 mmol). The reaction mixture was stirred for 10 min. then TFA (0.25 mL, 3.2 mmol) was added. After a stirring period of 2 h at room temperature, the reaction mixture was transferred to a separatory funnel and washed with saturated aqueous NaHCO3 (50 mL), H2O (50 mL) and brine (50 mL). The organic layer was dried (Na2SO4), filtered, and concentrated in vacuo. The residue was dissolved in CH2Cl2 (50 mL) and adsorbed onto silica gel (3 g). Purification by column chromatography (gradient elution 33–67% EtOAc hexanes) provided dipyrromethane 2 (0.95 g, 52%) as a gray solid: 1H NMR (300 MHz. CDCl3) δ 5.74 (s, 1H), 6.02 (m, 2H), 6.17 (m, 2H), 6.70 (m, 2H), 7.58 (s, 1 H). 8.19 (br s, 2H), 8.68 (s, 1H).
Quantity
0.88 g
Type
reactant
Reaction Step One
Name
Quantity
0.25 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
52%

Synthesis routes and methods V

Procedure details

To a solution of p-formaldehyde (1100 mg, 35 mmol) in pyrrole (50 ml, 720 mmol), at 50° C., TFA (416 mg, 3.5 mmol) was added. The reaction mixture was kept under magnetic stirring, at room temperature, for 30 minutes, then ethyl acetate was added and the solution washed with NaHCO3 saturated solution, then the organic phase was dried on Na2SO4. After evaporation the crude product was purified by chromatography on silica gel (Petroleum Ether/Ethyl acetate 4/1+1% TEA). 1950 mg (yield 38%) of the product were obtained.
[Compound]
Name
p-formaldehyde
Quantity
1100 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
416 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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Yield
38%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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